(4-Methoxybenzene-1-sulfinyl)acetonitrile
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Overview
Description
(4-Methoxybenzene-1-sulfinyl)acetonitrile is an organic compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol . This compound is characterized by the presence of a methoxy group attached to a benzene ring, a sulfinyl group, and an acetonitrile group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybenzene-1-sulfinyl)acetonitrile typically involves the reaction of 4-methoxybenzene with sulfinyl chloride and acetonitrile under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybenzene-1-sulfinyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: (4-Methoxybenzene-1-sulfonyl)acetonitrile.
Reduction: (4-Methoxybenzene-1-sulfinyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxybenzene-1-sulfinyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxybenzene-1-sulfinyl)acetonitrile involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The methoxy group can influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simple nitrile compound with the formula CH3CN.
(4-Methoxyphenyl)acetonitrile: A related compound with a similar structure but without the sulfinyl group.
Uniqueness
(4-Methoxybenzene-1-sulfinyl)acetonitrile is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from simpler nitrile compounds.
Properties
CAS No. |
63923-59-1 |
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Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)sulfinylacetonitrile |
InChI |
InChI=1S/C9H9NO2S/c1-12-8-2-4-9(5-3-8)13(11)7-6-10/h2-5H,7H2,1H3 |
InChI Key |
BBXNFQKLUYVXQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)CC#N |
Origin of Product |
United States |
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